2-Sec-butoxy-6-nitrobenzonitrile
Description
2-Sec-butoxy-6-nitrobenzonitrile is a benzonitrile derivative featuring a secondary butoxy group (-OCH(CH₂CH₃)₂) at the 2-position and a nitro (-NO₂) group at the 6-position of the aromatic ring. Benzonitriles are widely studied for their roles in pharmaceuticals, agrochemicals, and organic synthesis due to their electron-withdrawing nitrile group, which enhances reactivity in cross-coupling and substitution reactions .
The sec-butoxy substituent introduces steric bulk and lipophilicity, which may influence solubility, bioavailability, and interaction with biological targets. The nitro group, a strong electron-withdrawing moiety, likely enhances the compound’s stability and electrophilic character.
Properties
Molecular Formula |
C11H12N2O3 |
|---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
2-butan-2-yloxy-6-nitrobenzonitrile |
InChI |
InChI=1S/C11H12N2O3/c1-3-8(2)16-11-6-4-5-10(13(14)15)9(11)7-12/h4-6,8H,3H2,1-2H3 |
InChI Key |
XOKXEWFHXOKXCY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OC1=CC=CC(=C1C#N)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Differences
The table below compares key structural features and properties of 2-sec-butoxy-6-nitrobenzonitrile with analogs from the evidence:
Key Observations:
- Steric Effects : The branched sec-butoxy group introduces greater steric hindrance than linear alkoxy or benzyloxy groups (), which may slow reaction kinetics in nucleophilic aromatic substitution.
- Electronic Effects : The nitro group (common in and the target compound) exerts stronger electron withdrawal than chloro () or fluoro () groups, activating the nitrile for electrophilic reactions.
Physicochemical and Reactivity Trends
- Solubility : The sec-butoxy group’s hydrophobicity may reduce aqueous solubility compared to methoxy or hydroxymethyl analogs. For instance, 2-fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile () exhibits higher polarity due to -OH and -F groups, favoring solubility in polar solvents.
- Thermal Stability : Nitro-substituted benzonitriles (e.g., ) typically exhibit higher thermal stability than halogenated analogs (), though steric bulk in the target compound could alter decomposition pathways.
- Reactivity : The nitro group’s electron-withdrawing nature enhances electrophilicity at the nitrile carbon, making it reactive toward nucleophiles like amines or thiols. However, steric shielding from sec-butoxy may reduce accessibility compared to smaller substituents (e.g., methoxy in ).
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